N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide is a complex organic compound featuring a benzothiazole moiety fused to a tetrahydrobenzothiophene ring, with a methoxybenzamide group attached. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit activity againstMycobacterium tuberculosis . They have also shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been found to inhibit the targetDprE1 , a potent inhibitor with enhanced anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such asdihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have shown potent and specific activity againstM. tuberculosis H37Rv .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative and the biomolecule it interacts with .
Cellular Effects
Preliminary studies suggest that it may have antimicrobial activity, indicating that it could influence cell function by disrupting essential cellular processes in bacteria
Molecular Mechanism
Based on the known activities of other benzothiazole derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, which forms the benzothiazole ring by reacting 2-mercaptobenzothiazole with an appropriate aldehyde or ketone in the presence of a base. Subsequent steps may include the formation of the tetrahydrobenzothiophene ring and the attachment of the methoxybenzamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles or benzothiophenes.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound's biological activity has been explored for potential antibacterial, antifungal, and anticancer properties.
Medicine: It has been investigated for its potential use in the treatment of various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fused benzothiazole and tetrahydrobenzothiophene rings. Similar compounds include other benzothiazole derivatives, which are also known for their diverse biological activities. Some examples of similar compounds are:
Riluzole: Used in the treatment of amyotrophic lateral sclerosis (ALS).
Pramipexole: Used in the treatment of Parkinson's disease.
Ethoxzolamide: Used as a diuretic and in the treatment of glaucoma.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c1-27-15-12-10-14(11-13-15)21(26)25-23-20(16-6-2-4-8-18(16)28-23)22-24-17-7-3-5-9-19(17)29-22/h3,5,7,9-13H,2,4,6,8H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATCMDFVJGMNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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